4-bromo-2-(1-bromoethyl)-1-chlorobenzene
Description
4-Bromo-2-(1-bromoethyl)-1-chlorobenzene (C₈H₇Br₂Cl) is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at position 1, a 1-bromoethyl group at position 2, and a bromine atom at position 2. Its molecular weight is approximately 314.40 g/mol.
- Structural Features: The benzene core provides aromatic stability. Halogens (Br, Cl) act as electron-withdrawing groups (EWGs), influencing electronic properties and substitution patterns.
Synthetic Relevance:
Likely synthesized via Friedel-Crafts alkylation or nucleophilic substitution, analogous to methods for introducing haloalkyl groups in aromatic systems .
Properties
CAS No. |
2488668-45-5 |
|---|---|
Molecular Formula |
C8H7Br2Cl |
Molecular Weight |
298.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(1-bromoethyl)-1-chlorobenzene typically involves the bromination and chlorination of a suitable aromatic precursor. One common method is the bromination of 2-(1-bromoethyl)-1-chlorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination and chlorination reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the hazardous nature of bromine and chlorine reagents.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(1-bromoethyl)-1-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The bromoethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the bromoethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with hydroxyl or alkoxy groups.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used for reduction processes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated derivatives, while oxidation can produce aldehydes or carboxylic acids.
Scientific Research Applications
4-bromo-2-(1-bromoethyl)-1-chlorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-bromo-2-(1-bromoethyl)-1-chlorobenzene involves its interaction with various molecular targets, depending on the specific application. For example, in nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In biological systems, the compound may interact with enzymes or receptors, influencing their activity or function.
Comparison with Similar Compounds
Halogenated Benzenes
Examples :
- 1-Bromo-2-chlorobenzene (C₆H₄BrCl, MW 191.46 g/mol):
- 4-Bromo-2-chlorobenzonitrile (C₇H₃BrClN, MW 216.46 g/mol):
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|
| 4-Bromo-2-(1-bromoethyl)-1-chlorobenzene | C₈H₇Br₂Cl | 314.40 | Estimated >200 | 1-Cl, 2-(1-bromoethyl), 4-Br |
| 1-Bromo-2-chlorobenzene | C₆H₄BrCl | 191.46 | 198–201 | 1-Br, 2-Cl |
| 4-Bromo-2-chlorobenzonitrile | C₇H₃BrClN | 216.46 | 142–143 | 4-Br, 2-Cl, 1-CN |
Key Observations :
- The bromoethyl group in the target compound increases steric hindrance and molecular weight compared to simpler bromochlorobenzenes.
- Halogen positioning (para vs. ortho) affects electronic properties and intermolecular interactions.
Haloalkyl-Substituted Aromatics
Examples :
- 1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene (C₁₁H₁₃BrClO, MW 277.59 g/mol):
- 1-Bromo-2-chloroethane (C₂H₄BrCl, MW 143.41 g/mol):
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Features |
|---|---|---|---|---|
| This compound | C₈H₇Br₂Cl | 314.40 | Estimated >200 | Bromoethyl, aromatic core |
| 1-(2-Bromo-1-propoxyethyl)-2-chlorobenzene | C₁₁H₁₃BrClO | 277.59 | N/A | Propoxyethyl, ether linkage |
| 1-Bromo-2-chloroethane | C₂H₄BrCl | 143.41 | 106–107 | Simple haloalkane |
Key Observations :
Pyrrole-Based Halogenated Compounds
Example : Chlorfenapyr (C₁₅H₁₁BrClF₃N₂O, MW 407.60 g/mol):
- Pyrrole ring substituted with Br, Cl, CF₃, and ethoxymethyl groups.
- Melting point: 100–101°C; used as a miticide/insecticide .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Core Structure | Applications |
|---|---|---|---|---|---|
| This compound | C₈H₇Br₂Cl | 314.40 | N/A | Benzene | Organic synthesis intermediate |
| Chlorfenapyr | C₁₅H₁₁BrClF₃N₂O | 407.60 | 100–101 | Pyrrole | Agricultural pesticide |
Key Observations :
- Chlorfenapyr’s pyrrole ring and multiple EWGs enhance bioactivity, unlike the benzene core of the target compound.
- The target compound’s stability and halogen positioning may favor use in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas Chlorfenapyr’s heterocyclic structure is critical for pesticidal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
